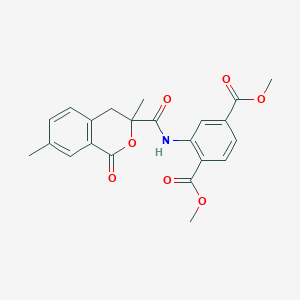

![molecular formula C14H11ClN2 B2502536 4-[[(2-氯苯基)甲基]氨基]苯甲腈 CAS No. 950060-73-8](/img/structure/B2502536.png)

4-[[(2-氯苯基)甲基]氨基]苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

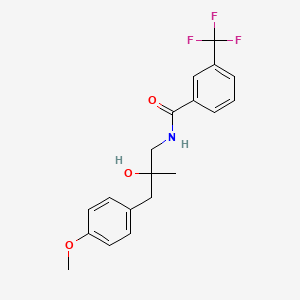

The compound "Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-" is a chemical of interest in various research studies. While the provided papers do not directly discuss this exact compound, they do explore related benzonitrile derivatives and their synthesis, molecular structure, and potential applications in fields such as neuroimaging, polymer science, and medicinal chemistry.

Synthesis Analysis

The synthesis of benzonitrile derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a fluorobenzyl analogue of DASB, a compound used in neuroimaging, which involves the substitution of a DASB precursor with a p-[18F]fluorobenzyl iodide. This process yields higher chemical yields of the desired product. Similarly, paper discusses the synthesis of polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, using a nucleophilic displacement reaction. Paper outlines a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile and involving several steps including protection, tetrazole formation, hydrolysis, chlorination, and amination.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial for their function and application. Paper investigates the structure of the excited states of 4-(N,N-Dimethyl-amino)benzonitrile, a molecule known for dual fluorescence. The study uses advanced computational methods to reveal that the intramolecular charge-transfer (ICT) state has a twisted geometry, which is important for understanding the photophysical properties of such compounds.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is explored in several papers. Paper and describe the heterocyclization of benzylthionitriles to produce 2-aminothiophene, a reaction with potential general utility. Paper focuses on the design of potent histamine H3 receptor antagonists based on a naphthalene core substituted with benzonitrile, which enhances lipophilicity and central nervous system (CNS) penetration. Paper details the synthesis of an important intermediate for HIV-1 reverse transcriptase inhibitors, involving reactions such as methylation, solvent-free amination, and chlorination.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are important for their practical applications. Paper reports that the synthesized polyamides and poly(amide-imide)s exhibit high glass transition temperatures and are soluble in polar aprotic solvents, with no significant weight loss before 400 °C. Paper describes the synthesis of an intermediate for bicalutamide, a medication used in prostate cancer treatment, and emphasizes the development of an environmentally friendly method for its production.

科学研究应用

- 结果:在 120°C 下反应 2 小时,苯甲醛转化为苯甲腈的转化率达到 100%。离子液体可以很容易地回收和再利用,使该路线适用于各种腈类 .

- 意义:2018 年,天文学家在太空中探测到苯甲腈,标志着首次在星际介质中识别出特定的芳香分子。这一发现揭示了地球之外发生的化学过程 .

用离子液体绿色合成苯甲腈

太空中的天文探测

光谱表征

作用机制

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom that is rich in electron density, donates an electron pair to an electrophile, an atom deficient in electron density . This results in the formation of a new bond.

Biochemical Pathways

The compound’s transformation into quinazoline-2,4(1h,3h)-diones has been reported , suggesting it may play a role in the synthesis of these compounds.

属性

IUPAC Name |

4-[(2-chlorophenyl)methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATQDMJWMDOLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)